molecular formula C6H17LuO10 B8208328 Lutetiumacetatetetrahydrate

Lutetiumacetatetetrahydrate

Cat. No.: B8208328
M. Wt: 424.16 g/mol
InChI Key: SBPNVTUPNZVOOR-UHFFFAOYSA-K
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Description

Lutetium acetate tetrahydrate (Lu(CH₃COO)₃·4H₂O, CAS 18779-08-3) is a rare earth compound characterized by its white crystalline structure and hygroscopic nature . With a molecular weight of 424.16 g/mol, it is primarily used in advanced material synthesis, such as doping nickel oxide (NiO) thin films to enhance electronic properties . Its high purity grades (e.g., 99.9%) make it suitable for specialized applications in catalysis, optics, and nanotechnology .

Properties

IUPAC Name

lutetium(3+);triacetate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Lu.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPNVTUPNZVOOR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Lu+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17LuO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, 1.0 mol of lutetium chloride hexahydrate (LuCl₃·6H₂O) is dissolved in deionized water under magnetic stirring at 25°C. A 3.0 mol aqueous solution of sodium acetate is added dropwise, inducing immediate precipitation of a white colloidal suspension. The reaction proceeds via ligand exchange:

LuCl3+3NaCH3COOLu(CH3COO)3+3NaCl\text{LuCl}3 + 3\text{NaCH}3\text{COO} \rightarrow \text{Lu(CH}3\text{COO)}3 + 3\text{NaCl}

Heating to 60–80°C for 2–4 hours enhances crystallinity, followed by vacuum filtration and successive washes with ethanol to remove NaCl byproducts. The product is air-dried at 40°C for 24 hours to yield the tetrahydrate form, confirmed by thermogravimetric analysis (TGA) showing 14–16% mass loss corresponding to four water molecules.

Solvent and Concentration Effects

Ethylene glycol (EG)-water mixtures (1:1 v/v) improve solubility of lutetium precursors, enabling higher yields (∼92%) compared to pure aqueous systems (∼85%). Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) have been employed as co-solvents to control particle morphology, though their impact on acetate hydrate crystallization remains underexplored.

Acidic Dissolution of Lutetium Oxide

An alternative route utilizes lutetium oxide (Lu₂O₃) and glacial acetic acid under reflux conditions. This method bypasses chloride intermediates, yielding high-purity acetate with minimal halide contamination.

Protocol Optimization

Finely powdered Lu₂O₃ (0.5 mol) is added to 500 mL of 6 M acetic acid and heated at 110°C for 8 hours. The exothermic reaction generates lutetium acetate trihydrate initially, which converts to the tetrahydrate upon cooling to 5°C for 12 hours. Excess acetic acid is removed via rotary evaporation, with final yields reaching 88–90%.

Kinetic Analysis

The dissolution follows a second-order rate law, with activation energy (Eₐ) of 45.2 kJ/mol determined via Arrhenius plots. This suggests a surface-controlled mechanism where protonation of oxide ions precedes acetate coordination.

Solid-State Synthesis from Lutetium Carbonate

Recent advances demonstrate the feasibility of mechanochemical synthesis using lutetium carbonate (Lu₂(CO₃)₃) and acetic anhydride. Ball milling at 300 rpm for 2 hours produces X-ray amorphous intermediates, which crystallize as tetrahydrate upon exposure to humid air (60% RH).

Advantages and Limitations

This solvent-free method reduces wastewater generation but requires stringent humidity control during crystallization. Phase purity analyses indicate 95–97% Lu(CH₃COO)₃·4H₂O, with trace carbonate impurities (<3%) detectable by FT-IR at 1450 cm⁻¹.

Comparative Evaluation of Synthesis Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Chloride-Acetate Metathesis85–92984–6 hScalability
Oxide Dissolution88–90998–10 hHalide-free product
Mechanochemical78–82952 h (active)Solvent-free, rapid

Table 1. Performance metrics of lutetium acetate tetrahydrate synthesis methods.

Crystallization and Hydration Control

Achieving the tetrahydrate form necessitates precise control of drying conditions. Slow evaporation at 40–50°C under 50–60% RH favors tetrahydrate nucleation over lower hydrates. Accelerated drying above 60°C risks partial dehydration to trihydrate, as evidenced by shifted XRD peaks at 2θ = 12.4° and 24.7°.

Industrial-Scale Production Considerations

Pilot plant studies highlight the chloride-acetate metathesis as the most cost-effective route, with raw material costs of $12.50/kg compared to $18.20/kg for oxide dissolution. Continuous stirred-tank reactors (CSTRs) operating at 500 L scale achieve space-time yields of 0.45 kg/m³·h, though filter cake washing remains a throughput bottleneck .

Chemical Reactions Analysis

Types of Reactions

Lutetiumacetatetetrahydrate undergoes various chemical reactions, including:

  • Substitution Reactions:

    • Reaction with ammonium fluoride (NH₄F) to produce lutetium fluoride (LuF₃): [ \text{Lu(CH}_3\text{COO)}_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]
  • Precipitation Reactions:

    • Reaction with phosphoric acid (H₃PO₄) to produce lutetium phosphate (LuPO₄): [ \text{Lu(CH}_3\text{COO)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonium fluoride and phosphoric acid. These reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed

The major products formed from reactions with this compound include lutetium fluoride and lutetium phosphate, both of which have significant applications in various fields.

Scientific Research Applications

Lutetiumacetatetetrahydrate has a wide range of scientific research applications, including:

  • Chemistry:

    • Used as a precursor for the synthesis of other lutetium compounds.
    • Employed in the preparation of luminescent materials and catalysts.
  • Biology:

    • Utilized in the study of biological systems and processes involving rare earth elements.
  • Medicine:

    • Investigated for its potential use in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
  • Industry:

    • Applied in the production of specialty glasses and ceramics.
    • Used in the manufacturing of phosphors for lighting and display technologies.

Mechanism of Action

The mechanism of action of lutetiumacetatetetrahydrate in its various applications involves its ability to form stable complexes with other molecules. In radiopharmaceuticals, for example, this compound can be used to deliver radioactive lutetium to specific cells, where it binds to target receptors and emits radiation to destroy cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Lutetium acetate has the highest molecular weight among rare earth acetates due to lutetium’s atomic mass (174.97 u).
  • Solubility: While magnesium and nickel acetates are water-soluble, thulium acetate is reported as insoluble .
  • Appearance : Rare earth acetates (Lu, Y, Yb, Tm) are typically white, whereas transition metal acetates like nickel exhibit color (green) due to d-orbital transitions .

Cost and Availability

  • Lutetium Acetate : High cost due to lutetium’s scarcity (5g ≈ ¥9,170) .
  • Thulium Acetate : Purity grades range from 99% (¥33,340/g) to 99.999% .
  • Magnesium Acetate : Low cost (~$2.50/kg) due to abundant raw materials .

Q & A

Q. What are the optimal conditions for synthesizing high-purity lutetium acetate tetrahydrate in laboratory settings?

To synthesize lutetium acetate tetrahydrate, dissolve lutetium salts (e.g., chloride or nitrate) in aqueous acetic acid under controlled pH (4–6) and moderate temperatures (40–60°C). Monitor pH to ensure complete precipitation, followed by filtration, washing with deionized water, and slow evaporation for crystallization. High purity (>99.9%) can be achieved using recrystallization in ethanol-water mixtures and vacuum drying .

Q. How should researchers handle lutetium acetate tetrahydrate to ensure laboratory safety?

Use nitrile or neoprene gloves compliant with EN 374 standards, full-face respirators (N100/P3 filters) for aerosol protection, and anti-static lab coats. Avoid skin contact and inhalation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Work under fume hoods with local exhaust ventilation to minimize airborne exposure .

Q. What analytical techniques are recommended for confirming the crystalline structure and hydration state of lutetium acetate tetrahydrate?

Employ X-ray diffraction (XRD) to confirm crystallinity and lattice parameters. Thermogravimetric analysis (TGA) quantifies hydration by measuring mass loss at 100–150°C (tetrahydrate decomposition). Complement with Fourier-transform infrared spectroscopy (FTIR) to identify acetate ligand vibrations (e.g., ν(COO⁻) at ~1550 cm⁻¹) and coordinated water peaks (~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the hydration state of lutetium acetate tetrahydrate influence its reactivity in coordination chemistry applications?

The tetrahydrate structure stabilizes lutetium(III) ions via aqua and acetate ligands, affecting ligand substitution kinetics. Anhydrous forms exhibit higher Lewis acidity due to reduced steric hindrance, enhancing reactivity in catalytic cycles. Hydration state impacts solubility in polar solvents, which can be modulated by controlled dehydration under inert atmospheres .

Q. What are the challenges in achieving phase purity during the synthesis of lutetium acetate tetrahydrate, and how can they be mitigated?

Common impurities include residual nitrate/chloride ions and polymorphic by-products. Mitigation strategies include:

  • Ion chromatography to verify anion removal.
  • Recrystallization in ethanol/water (3:1 v/v) to isolate the tetrahydrate phase.
  • Powder XRD to detect and quantify secondary phases (e.g., anhydrous or lower hydrates) .

Q. How can spectroscopic methods (e.g., FTIR, Raman) be utilized to investigate the coordination environment of lutetium in acetate tetrahydrate complexes?

FTIR identifies bidentate vs. monodentate acetate coordination via splitting of ν₃(COO⁻) modes (Δ > 150 cm⁻¹ indicates bidentate). Raman spectroscopy resolves metal-ligand vibrations (e.g., Lu-O stretches at ~400 cm⁻¹). X-ray absorption near-edge structure (XANES) analysis can further elucidate Lu³⁺ coordination geometry and oxidation state .

Q. What role does lutetium acetate tetrahydrate play in the development of advanced materials, such as luminescent or catalytic systems?

As a precursor, it enables doping of lutetium into phosphors (e.g., Lu₂O₃:Eu³⁺ for red emission) via calcination. In catalysis, it serves as a Lewis acid in cross-coupling reactions or polymerizations. Its solubility in polar solvents facilitates homogeneous doping in sol-gel matrices for optical coatings .

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